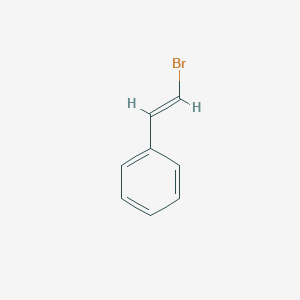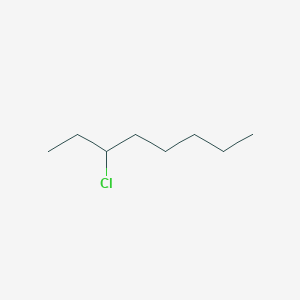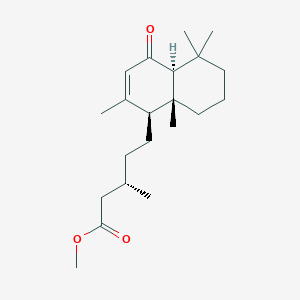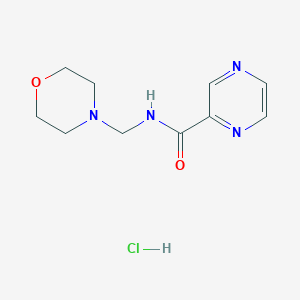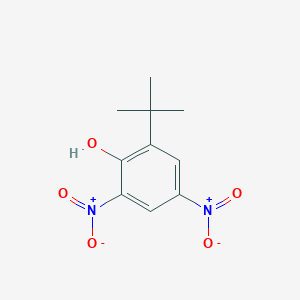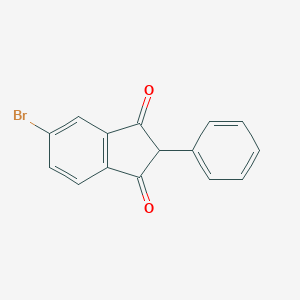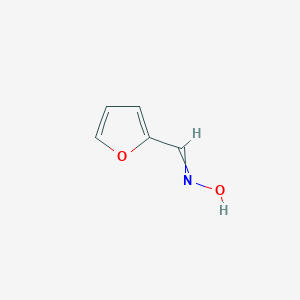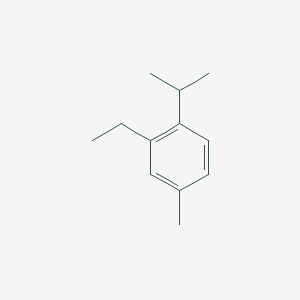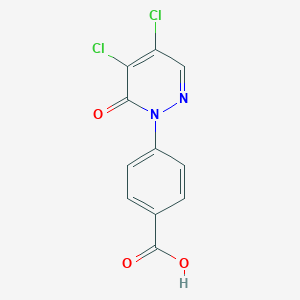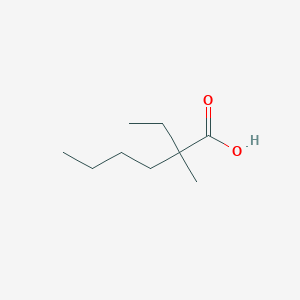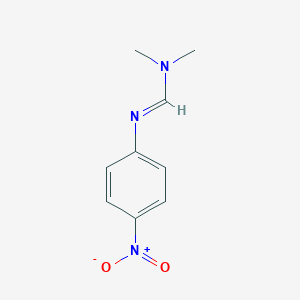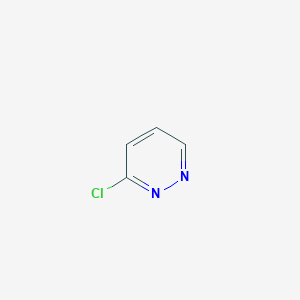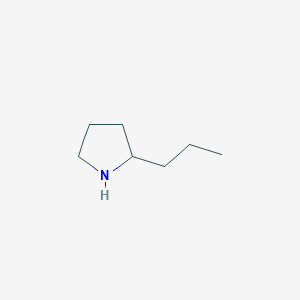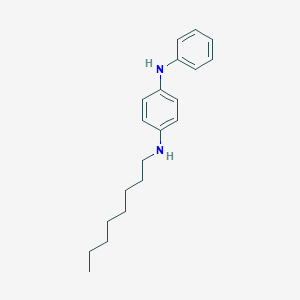
1,4-Benzenediamine, N-octyl-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N-octyl-N'-phenyl- is a compound that belongs to the family of aromatic diamines. It is also known as Octylphenylamine and is widely used in various scientific research applications. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, N-octyl-N'-phenyl- is not well understood. However, it is believed that this compound acts as a ligand and binds to metal ions. The metal complexes formed by this compound have catalytic properties and are used in various chemical reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,4-Benzenediamine, N-octyl-N'-phenyl- are not well studied. However, it is known that this compound has low toxicity and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Benzenediamine, N-octyl-N'-phenyl- in lab experiments is its low toxicity. This compound is also readily available and easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the research on 1,4-Benzenediamine, N-octyl-N'-phenyl-. One of the areas of interest is the development of new metal complexes using this compound as a ligand. These metal complexes can have potential applications in catalysis and organic synthesis. Another area of interest is the study of the biochemical and physiological effects of this compound, which can provide valuable insights into its potential applications in pharmacology.
Conclusion:
In conclusion, 1,4-Benzenediamine, N-octyl-N'-phenyl- is a compound with a wide range of applications in scientific research. It is used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and organic synthesis. This compound has low toxicity and does not have any significant adverse effects on human health. There are several future directions for the research on this compound, including the development of new metal complexes and the study of its biochemical and physiological effects.
Synthesemethoden
The synthesis of 1,4-Benzenediamine, N-octyl-N'-phenyl- can be achieved by several methods. One of the most commonly used methods is the reaction of octylamine with phenylisocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and produces 1,4-Benzenediamine, N-octyl-N'-phenyl- as the final product. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N-octyl-N'-phenyl- has a wide range of applications in scientific research. It is used as a ligand in the synthesis of metal complexes, which are used in catalysis and organic synthesis. This compound is also used in the preparation of polymers and coatings. In the field of pharmacology, 1,4-Benzenediamine, N-octyl-N'-phenyl- is used as a starting material for the synthesis of various drugs.
Eigenschaften
CAS-Nummer |
1590-80-3 |
|---|---|
Produktname |
1,4-Benzenediamine, N-octyl-N'-phenyl- |
Molekularformel |
C20H28N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-N-octyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3 |
InChI-Schlüssel |
MINNIIWBFAPUKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
Andere CAS-Nummern |
34533-96-5 1590-80-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



